2-(Morpholin-4-ylmethyl)benzonitrile 2-(Morpholin-4-ylmethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 37812-33-2
VCID: VC2435712
InChI: InChI=1S/C12H14N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2
SMILES: C1COCCN1CC2=CC=CC=C2C#N
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

2-(Morpholin-4-ylmethyl)benzonitrile

CAS No.: 37812-33-2

Cat. No.: VC2435712

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Morpholin-4-ylmethyl)benzonitrile - 37812-33-2

Specification

CAS No. 37812-33-2
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 2-(morpholin-4-ylmethyl)benzonitrile
Standard InChI InChI=1S/C12H14N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2
Standard InChI Key WXZFICVYQDEYTK-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CC=CC=C2C#N
Canonical SMILES C1COCCN1CC2=CC=CC=C2C#N

Introduction

Chemical Structure and Properties

2-(Morpholin-4-ylmethyl)benzonitrile is characterized by its molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. The compound contains a morpholine heterocyclic ring connected to a benzonitrile group via a methylene bridge. This structural arrangement contributes to its unique chemical behavior and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-(Morpholin-4-ylmethyl)benzonitrile are summarized in the following table:

PropertyValue
IUPAC Name2-(morpholin-4-ylmethyl)benzonitrile
CAS Number37812-33-2
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
InChI KeyWXZFICVYQDEYTK-UHFFFAOYSA-N
Canonical SMILESC1COCCN1CC2=CC=CC=C2C#N

The compound features a cyano group (-C≡N) attached to the benzene ring at the ortho position relative to the methylmorpholine substituent. This arrangement of functional groups contributes to its chemical reactivity and potential for various transformations.

Synthesis and Preparation Methods

The synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile involves several established methodologies, with the most common approach being the reaction of 2-chlorobenzonitrile with morpholine.

Laboratory Synthesis

The primary synthetic route involves a nucleophilic substitution reaction between 2-chlorobenzonitrile and morpholine in the presence of a base such as potassium carbonate. This reaction is typically conducted in dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

The reaction can be represented as follows:

  • 2-Chlorobenzonitrile reacts with morpholine

  • Base (typically K2CO3) facilitates the removal of HCl

  • The reaction proceeds at temperatures between 80-120°C

  • Purification is achieved through recrystallization or column chromatography

Industrial Production

Industrial production methods for 2-(Morpholin-4-ylmethyl)benzonitrile generally involve scaling up the laboratory synthesis process. This includes optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to achieve high yields and purity.

Key considerations in industrial production include:

  • Cost-effective reagents and catalysts

  • Environmentally friendly solvents

  • Energy-efficient reaction conditions

  • High-yield purification methods

Chemical Reactivity

2-(Morpholin-4-ylmethyl)benzonitrile exhibits diverse chemical reactivity due to the presence of both the nitrile group and the morpholine moiety, allowing it to participate in various chemical transformations.

Types of Reactions

The compound can undergo several types of chemical reactions, including:

Oxidation Reactions

The compound can be oxidized using appropriate oxidizing agents like potassium permanganate or hydrogen peroxide. These oxidation reactions typically target the morpholine ring or the methylene bridge linking the morpholine to the benzonitrile group.

Reduction Reactions

Reduction of 2-(Morpholin-4-ylmethyl)benzonitrile can be achieved using reducing agents such as lithium aluminum hydride. The nitrile group is often the primary target for reduction, yielding the corresponding amine derivative.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring. Under appropriate conditions, the morpholine group can be replaced with other nucleophiles.

Reaction Conditions and Reagents

Various reaction conditions and reagents are employed for different transformations of 2-(Morpholin-4-ylmethyl)benzonitrile:

  • Oxidation conditions: Potassium permanganate in acidic medium

  • Reduction conditions: Lithium aluminum hydride in anhydrous ether

  • Substitution conditions: Potassium carbonate in DMF at elevated temperatures

Scientific Research Applications

2-(Morpholin-4-ylmethyl)benzonitrile has found numerous applications in scientific research across multiple disciplines due to its versatile chemical structure.

Applications in Chemistry

In the field of chemistry, the compound serves as a valuable intermediate in organic synthesis. Its functional groups provide multiple sites for chemical modifications, making it useful in the preparation of complex molecules.

The nitrile group can be transformed into various functional groups including:

  • Carboxylic acids (through hydrolysis)

  • Amides (through partial hydrolysis)

  • Amines (through reduction)

Applications in Biology and Medicine

The biological applications of 2-(Morpholin-4-ylmethyl)benzonitrile are diverse and include:

  • Potential antimicrobial activity

  • Anticancer properties

  • Use as a precursor in the synthesis of bioactive compounds

  • Applications in receptor binding studies

The compound's ability to interact with biological systems is attributed to the presence of the morpholine ring, which can engage in hydrogen bonding interactions with various biomolecules.

Industrial Applications

In industrial settings, 2-(Morpholin-4-ylmethyl)benzonitrile serves as:

  • A building block for specialty chemicals

  • An intermediate in the manufacture of pharmaceuticals

  • A component in the development of new materials

  • A precursor for agricultural chemicals

Biological Activity

The biological activity of 2-(Morpholin-4-ylmethyl)benzonitrile has been the subject of various research studies, revealing its potential therapeutic applications.

Mechanisms of Action

The biological effects of 2-(Morpholin-4-ylmethyl)benzonitrile are believed to stem from its ability to interact with specific molecular targets. The compound is thought to exert its effects by:

  • Inhibiting certain enzymes or receptors

  • Modulating biochemical pathways

  • Interacting with cellular signaling mechanisms

While detailed studies are needed to fully elucidate the exact molecular targets, preliminary research indicates that the compound may influence various biological processes.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, potentially due to the presence of the morpholine ring, which is known to confer antimicrobial activity to various molecules .

Research Findings

Research findings on the biological activity of 2-(Morpholin-4-ylmethyl)benzonitrile include:

  • Selective inhibition of specific kinases associated with inflammatory responses

  • Potential modulation of cellular signaling pathways affecting cell proliferation

  • Low toxicity levels in experimental models, supporting its potential for therapeutic development

Comparison with Similar Compounds

Understanding how 2-(Morpholin-4-ylmethyl)benzonitrile compares to similar compounds provides valuable insights into its unique properties and applications.

Structurally Related Compounds

Several compounds share structural similarities with 2-(Morpholin-4-ylmethyl)benzonitrile, including:

  • 2-(Piperidin-4-ylmethyl)benzonitrile

  • 2-(Pyrrolidin-4-ylmethyl)benzonitrile

  • 2-(Morpholin-4-ylmethyl)benzamide

  • 4-(Morpholinomethyl)benzonitrile (a positional isomer)

Comparative Properties

The presence of the morpholine ring in 2-(Morpholin-4-ylmethyl)benzonitrile distinguishes it from other related compounds, influencing its:

  • Solubility profile

  • Hydrogen bonding capabilities

  • Biological activity

  • Chemical reactivity

The ortho-positioning of the nitrile group relative to the methylmorpholine substituent creates a unique spatial arrangement that affects the compound's chemical behavior and biological interactions.

Functional Differences

When compared to its positional isomer 4-(Morpholinomethyl)benzonitrile, 2-(Morpholin-4-ylmethyl)benzonitrile exhibits different properties due to the ortho-positioning of the functional groups. These differences include:

  • Different reactivity patterns

  • Altered electronic properties

  • Unique steric considerations

  • Distinct biological interaction profiles

Analytical Methods and Characterization

The characterization of 2-(Morpholin-4-ylmethyl)benzonitrile employs various analytical techniques to confirm its structure and purity.

Spectroscopic Methods

Several spectroscopic techniques are used to characterize 2-(Morpholin-4-ylmethyl)benzonitrile:

NMR Spectroscopy

1H NMR spectroscopy typically shows characteristic signals for:

  • Morpholine protons (appearing as multiplets around δ 2.4-3.5 ppm)

  • Methylene bridge protons (appearing as a singlet around δ 4.0 ppm)

  • Aromatic protons (appearing in the range of δ 7.4-8.9 ppm)

13C NMR spectroscopy reveals signals for:

  • Morpholine carbons (around δ 66.0 and 52.0 ppm)

  • Methylene carbon (around δ 50.0 ppm)

  • Aromatic and nitrile carbons in their characteristic regions

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak corresponds to the molecular weight of 202.25 g/mol.

Chromatographic Methods

Chromatographic techniques such as HPLC and GC are employed for purity determination and quantitative analysis of 2-(Morpholin-4-ylmethyl)benzonitrile. These methods allow for the separation and identification of the compound from potential impurities or reaction by-products.

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